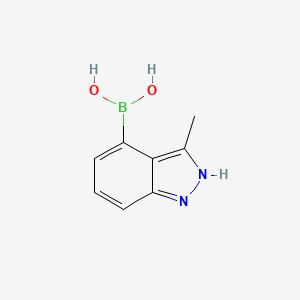
(3-Methyl-1H-indazol-4-YL)boronic acid
Übersicht
Beschreibung
“(3-Methyl-1H-indazol-4-YL)boronic acid”, also known as MIBA, is a boronic acid derivative. It has a molecular formula of C8H9BN2O2 and an average mass of 175.98 Da . It is a white to yellow solid .
Synthesis Analysis
The synthesis of indazoles, the class of compounds to which MIBA belongs, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of MIBA consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis
MIBA is a white to yellow solid . It has a molecular weight of 175.98 g/mol. It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Synthesis and Development
3-Methyl-1H-indazole-4-boronic acid is a valuable intermediate in medicinal chemistry, particularly in the synthesis of drugs that target various diseases. Its boronic acid group is instrumental in Suzuki-Miyaura cross-coupling reactions, a widely used method to create carbon-carbon bonds essential for constructing complex molecules . This compound has been utilized in the development of novel therapeutic agents, including antitumor, antibacterial, and anti-inflammatory drugs .
Agriculture: Pesticide and Fungicide Production
In the agricultural sector, 3-Methyl-1H-indazole-4-boronic acid contributes to the synthesis of pesticides and fungicides. Its role in creating compounds with antimicrobial properties helps in protecting crops from various pathogens and pests, thereby enhancing crop yield and quality .
Materials Science: Polymer and Material Synthesis
This compound finds applications in materials science due to its ability to participate in the formation of polymers and novel materials. The boronic acid moiety can be used to introduce boron into polymers, which can impart unique characteristics like flame retardancy and strength .
Environmental Science: Pollution Remediation
Research in environmental science has explored the use of 3-Methyl-1H-indazole-4-boronic acid in pollution remediation. Its chemical properties allow it to bind with heavy metals and organic pollutants, facilitating their removal from contaminated sites .
Biochemistry: Enzyme Inhibition and Protein Interaction Studies
In biochemistry, this compound is used to study enzyme inhibition and protein interactions. It can mimic the transition state of biochemical reactions, helping to design inhibitors that can regulate enzyme activity involved in disease states .
Pharmacology: Pharmacokinetic Studies
Pharmacological research utilizes 3-Methyl-1H-indazole-4-boronic acid in pharmacokinetic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, which is crucial for drug development and safety assessments .
Safety and Hazards
Zukünftige Richtungen
Indazole-containing compounds, such as MIBA, have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of MIBA could involve further exploration of its potential uses in drug development.
Wirkmechanismus
Target of Action
Indazole-containing compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in various cellular processes, including cell cycle regulation and volume control .
Mode of Action
Boronic acids, in general, are known for their role in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by a palladium(0) complex . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which boronic acids like 3-Methyl-1H-indazole-4-boronic acid participate, is a key biochemical pathway . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
Indazole derivatives have been reported to exhibit various biologically vital properties, including antitumor activity . For instance, some indazole derivatives have shown inhibitory effects against Hep-G2 cells .
Eigenschaften
IUPAC Name |
(3-methyl-2H-indazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-8-6(9(12)13)3-2-4-7(8)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVMIYRNCHTCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NNC(=C12)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indazole-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



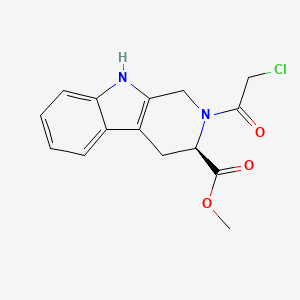
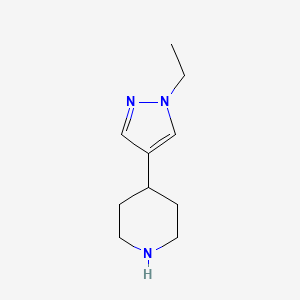

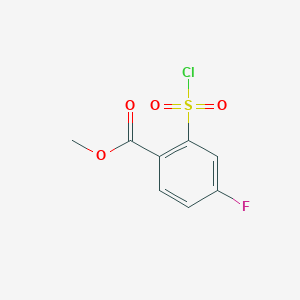
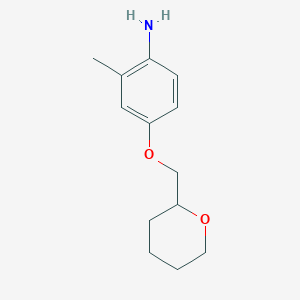
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)
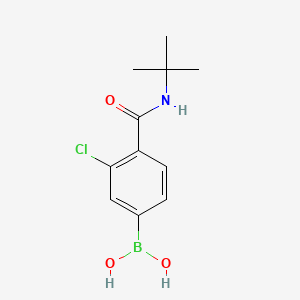
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)

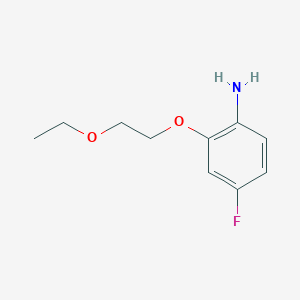


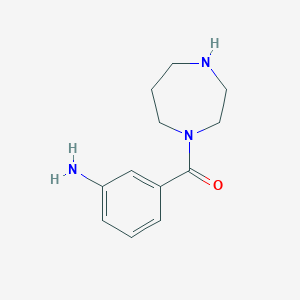
![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)